Navigating the Safety Profile of 2-(Aminomethyl)propane-1,3-diol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)propane-1,3-diol hydrochloride, a key buffer in many biological and pharmaceutical applications, is valued for its stability and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)propane-1,3-diol hydrochloride, a key buffer in many biological and pharmaceutical applications, is valued for its stability and buffering capacity.[1] While essential for various research and development endeavors, a comprehensive understanding of its safety profile is paramount for ensuring a safe laboratory environment. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 2-(Aminomethyl)propane-1,3-diol hydrochloride, offering practical insights and protocols for its safe handling, storage, and disposal.
Core Safety and Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Aminomethyl)propane-1,3-diol hydrochloride is classified with the following hazards:
These classifications underscore the importance of appropriate personal protective equipment (PPE) and careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Protocols for Safe Handling and Exposure Management
A proactive approach to safety is crucial when working with any chemical. The following protocols are designed to minimize risk and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a combination of engineering controls and appropriate PPE.
Ventilation: Always handle 2-(Aminomethyl)propane-1,3-diol hydrochloride in a well-ventilated area.[2][3][5] For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4][5]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[2][3][5]
Respiratory Protection: In situations where ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[3]
Caption: Personal Protective Equipment (PPE) selection workflow.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3][5]
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[2][3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][5]
Storage, Spill Management, and Disposal
Proper storage and waste disposal are essential components of laboratory safety and environmental responsibility.
Storage Conditions
Store 2-(Aminomethyl)propane-1,3-diol hydrochloride in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] Keep it away from incompatible materials such as strong oxidizing agents and acids.[6]
Accidental Release Measures
In case of a spill:
Evacuate: Evacuate unnecessary personnel from the area.[2]
Contain: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[2][6]
Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[2]
Clean: Clean the spill area thoroughly with soap and water.
Disposal Considerations
Dispose of 2-(Aminomethyl)propane-1,3-diol hydrochloride and its containers in accordance with local, regional, and national regulations.[3][5] Do not allow it to enter drains or waterways.
Toxicological and Physicochemical Properties
A deeper understanding of the compound's properties can further inform safe handling practices.
Toxicological Data
While comprehensive toxicological data is not fully available, the existing information indicates that the primary hazards are irritation to the skin, eyes, and respiratory system.[2][3] The toxicological properties of this substance have not been fully investigated.[7]
2-(Aminomethyl)propane-1,3-diol hydrochloride is a valuable tool in research and development. By adhering to the safety protocols outlined in this guide, which are derived from authoritative safety data sheets, researchers can mitigate the associated risks and maintain a safe and productive laboratory environment. A culture of safety, grounded in a thorough understanding of chemical hazards, is the cornerstone of scientific progress.
References
Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS CAS-No.. Retrieved from [Link]
Regulations.gov. Material Safety Data Sheet I. Retrieved from [Link]
Quadrasperse. (2013, August 14). MATERIAL SAFETY DATA SHEET.
CPAChem. (2023, March 20). Safety data sheet. Retrieved from [Link]
US EPA. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from [Link]
Carl ROTH. Safety Data Sheet: 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2024, June 7). 2-Amino-2-hydroxymethyl-1,3-propanediol,8104E-2.
PubChem. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. Retrieved from [Link]
Synonyms for 2-(Aminomethyl)propane-1,3-diol hydrochloride in organic chemistry
The following technical guide details the chemical identity, synthesis, and applications of 2-(Aminomethyl)propane-1,3-diol hydrochloride , a specific homolog of Serinol used as a versatile building block in organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 2-(Aminomethyl)propane-1,3-diol hydrochloride , a specific homolog of Serinol used as a versatile building block in organic synthesis and polymer chemistry.
Executive Summary & Chemical Identity
2-(Aminomethyl)propane-1,3-diol hydrochloride is a trifunctional building block featuring a primary amine and two primary hydroxyl groups attached to a central methine backbone. It is the C4 homolog of Serinol (2-amino-1,3-propanediol) and a structural isomer of AMPD (2-amino-2-methyl-1,3-propanediol).
Its unique "T-shaped" geometry—possessing a plane of symmetry—makes it an ideal achiral crosslinker for polyurethanes and a precursor for dendritic polymers where core symmetry is required without introducing chirality.
Highly soluble in water, methanol; sparingly soluble in THF
Structural Distinction (Critical)
Researchers often confuse this molecule with Serinol or AMPD. The distinction is vital for stoichiometric calculations in polymerization.
Serinol (C3):
(Amine is directly on the secondary carbon).
Target (C4):
(Amine is on a methyl arm; "Aminomethyl").
AMPD (C4 Isomer):
(Quaternary carbon; amine is on the tertiary carbon).
Synthesis & Production Protocols
The most robust synthetic route involves the reduction of Diethyl cyanomalonate . This pathway ensures the simultaneous reduction of the nitrile (to the amine) and the esters (to the alcohols), preserving the carbon skeleton.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Synthetic pathway from malonate precursor to the target hydrochloride salt.
Detailed Protocol: Reduction of Diethyl Cyanomalonate
Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).
Materials:
Diethyl cyanomalonate (1.0 eq)
LiAlH₄ (Pellets or powder, 3.5 eq - excess required for 2 esters + 1 nitrile)
Anhydrous THF (Solvent)
Sodium Sulfate Decahydrate (Glauber’s salt) for quenching
HCl in Dioxane (4M)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
Slurry Preparation: Suspend LiAlH₄ (3.5 eq) in anhydrous THF at 0°C.
Addition: Dissolve Diethyl cyanomalonate in THF. Add dropwise to the LiAlH₄ slurry over 60 minutes. Note: The reaction is exothermic; maintain temperature <10°C.
Reflux: Once addition is complete and gas evolution subsides, warm to room temperature, then reflux for 12 hours to ensure complete reduction of the nitrile group.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
mL Water ( = grams of LiAlH₄ used)
mL 15% NaOH
mL Water
Isolation: Filter the granular white precipitate (aluminum salts). Wash the cake with hot THF.
Concentration: Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the viscous Free Base oil.
Salt Formation: Dissolve the oil in a minimum amount of cold ethanol. Add 4M HCl in Dioxane dropwise until pH ~2. Add diethyl ether to precipitate the Hydrochloride Salt . Filter and dry under high vacuum.
Applications & Mechanism of Action
Polymer Chemistry (Dendrimers & Polyurethanes)
2-(Aminomethyl)propane-1,3-diol acts as an AB₂ monomer .
Mechanism: The primary amine reacts significantly faster than the hydroxyls with isocyanates or activated esters. This selectivity allows for the synthesis of hyperbranched polymers or dendrons where the amine acts as the focal point.
Advantage: Unlike Serinol, the extra methylene group (
) acts as a spacer, increasing the flexibility of the core and reducing steric hindrance around the hydroxyl groups.
Buffer Systems
Similar to Tris (Tromethamine), the free base form can serve as a biological buffer.
pKa Estimation: The pKa of the amino group is approximately 9.5–9.8 (slightly higher than Serinol due to the inductive effect of the extra methylene group distancing the electron-withdrawing oxygen atoms).
Pharmaceutical Intermediate
Used as a scaffold for "Serinol-mimetic" drugs where the distance between the pharmacophore (amine) and the solubilizing tails (hydroxyls) needs to be extended by 1.54 Å (one C-C bond length) to optimize binding affinity in enzyme pockets.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608556, 2-(Aminomethyl)propane-1,3-diol. Retrieved February 21, 2026, from [Link]
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: Small molecule - big impact. AMB Express, 1(12). (Provided for structural comparison/homolog differentiation). Retrieved February 21, 2026, from [Link]
Crafting Ceramide Analogs: A Practical Guide to the Synthesis of Sphingolipid Derivatives from 2-(Aminomethyl)propane-1,3-diol
Introduction: The Significance of Sphingolipid Analogs in Modern Research Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles in cellular signaling, membrane structure,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Sphingolipid Analogs in Modern Research
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles in cellular signaling, membrane structure, and pathogenesis.[1] The study of these molecules and their metabolic pathways is crucial for understanding and developing treatments for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Natural sphingolipids, such as ceramides, are composed of a sphingosine backbone N-acylated with a fatty acid. However, the complexity of their natural structures can pose challenges for synthetic chemists and drug developers.
This guide provides a detailed protocol for the synthesis of sphingolipid derivatives using the readily available and versatile starting material, 2-(aminomethyl)propane-1,3-diol. This compound serves as a simplified, yet effective, mimic of the sphingosine polar head group, allowing for the straightforward synthesis of ceramide analogs. These analogs are invaluable tools for researchers, offering a more accessible means to investigate the structure-activity relationships of sphingolipids, develop novel therapeutic agents, and probe the intricacies of sphingolipid metabolism.[1] The primary focus of this protocol will be the chemoselective N-acylation of the primary amine in the presence of two primary hydroxyl groups, a common challenge in the synthesis of such derivatives.
Strategic Approach: Chemoselective N-Acylation
The core of this synthetic strategy revolves around the selective formation of an amide bond between the primary amine of 2-(aminomethyl)propane-1,3-diol and a long-chain fatty acid, without significant O-acylation of the hydroxyl groups. Due to the higher nucleophilicity of the amino group compared to the hydroxyl groups, direct N-acylation is generally favored. To achieve high yields and selectivity, we will employ a robust and widely used method involving the activation of the fatty acid's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2][3]
The EDC/NHS coupling method proceeds in two steps: first, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. This semi-stable ester is then reacted with the primary amine of 2-(aminomethyl)propane-1,3-diol to form a stable amide bond, yielding the desired ceramide analog.[2][4][5] This two-step activation within a one-pot reaction minimizes side reactions and enhances the overall efficiency of the N-acylation process.[6]
Visualizing the Synthetic Pathway
The following diagram illustrates the overall workflow for the synthesis and characterization of the ceramide analog.
Caption: Synthetic workflow for the ceramide analog.
Protocol 1: Synthesis of N-Palmitoyl-2-(aminomethyl)propane-1,3-diol
This protocol details the synthesis of a representative ceramide analog using palmitic acid. The same procedure can be adapted for other fatty acids to generate a library of derivatives.
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add palmitic acid (1.28 g, 5.0 mmol, 1.0 eq).
Add anhydrous dichloromethane (DCM, 20 mL) and anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the fatty acid. The addition of DMF as a co-solvent is crucial for solubilizing the polar reactants and intermediates.
Add N-hydroxysuccinimide (NHS) (0.69 g, 6.0 mmol, 1.2 eq) to the solution.
Cool the flask to 0°C in an ice bath.
Activation of Carboxylic Acid:
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.15 g, 6.0 mmol, 1.2 eq) to the cooled solution.
Stir the reaction mixture at 0°C for 30 minutes. The solution should become clear as the reagents dissolve and the activated ester forms.
N-acylation Reaction:
In a separate flask, dissolve 2-(aminomethyl)propane-1,3-diol (0.58 g, 5.5 mmol, 1.1 eq) in anhydrous DMF (10 mL).
Add N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6.0 mmol, 1.2 eq) to the solution of the amino diol. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and facilitate the reaction.
Slowly add the solution of 2-(aminomethyl)propane-1,3-diol and DIPEA dropwise to the activated fatty acid solution at 0°C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The product should have a higher Rf value than the starting amino diol.
Workup and Purification:
After the reaction is complete, dilute the mixture with DCM (50 mL).
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove unreacted NHS and acidic byproducts.
Wash with brine (30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography. Elute with a gradient of DCM:Methanol (from 100:0 to 90:10) to isolate the pure N-palmitoyl-2-(aminomethyl)propane-1,3-diol.
Combine the fractions containing the pure product and evaporate the solvent to yield a white solid.
Expected Yield
The expected yield of the purified product is typically in the range of 70-85%.
Protocol 2: Characterization of the Synthesized Ceramide Analog
Thorough characterization is essential to confirm the structure and purity of the synthesized N-palmitoyl-2-(aminomethyl)propane-1,3-diol.
Thin Layer Chromatography (TLC)
Mobile Phase: Dichloromethane:Methanol (9:1, v/v)
Stationary Phase: Silica gel 60 F₂₅₄
Visualization: Staining with potassium permanganate (KMnO₄) solution followed by gentle heating. The product should appear as a distinct spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
Expect a triplet around δ 0.88 ppm corresponding to the terminal methyl group of the palmitoyl chain.
A broad multiplet between δ 1.25-1.65 ppm for the methylene protons of the fatty acid chain.
A triplet around δ 2.20 ppm for the methylene protons alpha to the carbonyl group.
A doublet around δ 3.30 ppm for the -CH₂-NH- protons.
A multiplet around δ 3.60-3.80 ppm for the -CH₂-OH and -CH- protons of the diol moiety.
A broad singlet or triplet for the amide proton (-NH-CO-) around δ 6.0-7.0 ppm, which may exchange with D₂O.
Broad signals for the hydroxyl protons, which will also exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃):
Expect a peak around δ 14.1 ppm for the terminal methyl carbon.
A series of peaks between δ 22.7-36.7 ppm for the methylene carbons of the palmitoyl chain.
A peak around δ 174 ppm for the amide carbonyl carbon.
Peaks corresponding to the carbons of the 2-(aminomethyl)propane-1,3-diol backbone.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS):
Calculate the exact mass of the product (C₂₀H₄₁NO₃, Exact Mass: 343.31).
Look for the protonated molecular ion [M+H]⁺ at m/z 344.3165 and the sodium adduct [M+Na]⁺ at m/z 366.2984.
Troubleshooting and Key Considerations
Low Yield:
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate.[2]
Confirm the quality of EDC; it can degrade upon improper storage.
Increase the reaction time or slightly elevate the temperature (e.g., to 40°C) if the reaction is sluggish.
O-acylation Side Product:
While N-acylation is kinetically favored, prolonged reaction times at elevated temperatures can lead to the formation of O-acylated byproducts.
Maintain the recommended stoichiometry; a large excess of the activated fatty acid can increase the likelihood of O-acylation.
Careful purification by column chromatography is essential to separate the desired N-acyl product from any di-acylated or O-acylated species.
Solubility Issues:
Long-chain fatty acids have poor solubility in many organic solvents. The use of a DCM/DMF co-solvent system is designed to mitigate this. For very long or saturated fatty acids, gentle warming may be necessary for initial dissolution.
Conclusion and Future Directions
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of ceramide analogs from 2-(aminomethyl)propane-1,3-diol. This approach offers a cost-effective and straightforward route to producing valuable molecular probes for studying sphingolipid biology. By varying the fatty acid component, a diverse library of analogs can be generated, enabling systematic investigations into the impact of acyl chain length and saturation on biological activity. These synthetic derivatives will undoubtedly continue to be instrumental in advancing our understanding of sphingolipid signaling and in the development of novel therapeutics targeting these pathways.
References
Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. Available at: [Link]
Chemoselective Acylation of Nucleosides. National Institutes of Health. Available at: [Link]
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European Patent Office - EP 0633875 B1. Google Patents.
Selective N-acylation of amino alcohols. Google Patents.
Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. National Institutes of Health. Available at: [Link]
Selective n-acylation of amino alcohols. Google Patents.
Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides. PubMed. Available at: [Link]
Examples of N-acetylation, transesterification and acetalization... ResearchGate. Available at: [Link]
Coupling Protocols. Oliver Hardick. Available at: [Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
Developing new ceramide analogs against non-small cell lung cancer (NSCLC). MDPI. Available at: [Link]
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. OpenWetWare. Available at: [Link]
Amine coupling through EDC/NHS: a practical approach. PubMed. Available at: [Link]
Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. MDPI. Available at: [Link]
2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. ResearchGate. Available at: [Link]
Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed. Available at: [Link]
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. International Journal of Pharma and Bio Sciences. Available at: [Link]
Desymmetrization of a Propane-1,3-diol to Introduce the Quater- nary Chiral Center of an AMG 176 Drug Substance Intermediate. Thieme Chemistry. Available at: [Link]
2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. ResearchGate. Available at: [Link]
Synthesis and Characterization of N,N'-(propane-1,2 diyldicarbamothioyl)dibenzamide. MDPI. Available at: [Link]
Synthesis and Characterization of Abasic β-Diol-C-nucleosides. MDPI. Available at: [Link]
A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available at: [Link]
Application Notes & Protocols: Leveraging 2-(Aminomethyl)propane-1,3-diol Hydrochloride as a Versatile Scaffold for Chiral Building Blocks
Abstract The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high deg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 2-(aminomethyl)propane-1,3-diol hydrochloride, a readily available and cost-effective starting material, as a versatile scaffold for the synthesis of chiral building blocks. We present detailed protocols for the derivatization of this scaffold into a chiral oxazolidinone auxiliary, its application in diastereoselective alkylation reactions, and the subsequent cleavage to yield enantiomerically enriched carboxylic acids. The protocols are designed to be self-validating, with integrated quality control checkpoints to ensure experimental success.
Introduction: The Strategic Value of Chiral Auxiliaries
The biological activity of a chiral molecule is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the ability to synthesize single-enantiomer drugs is of paramount importance.[1][2] Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries offers a practical and dependable approach.[2][3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.
2-(Aminomethyl)propane-1,3-diol, also known as serinol, is an attractive starting material for the synthesis of chiral auxiliaries due to its prochiral nature and the presence of multiple functional groups that allow for rigid conformational control in the auxiliary-substrate conjugate.[4][5] This guide will focus on the conversion of 2-(aminomethyl)propane-1,3-diol hydrochloride into a valuable chiral oxazolidinone auxiliary and its subsequent application in asymmetric synthesis.
Foundational Chemistry: From Hydrochloride Salt to Chiral Auxiliary
The commercially available hydrochloride salt of 2-(aminomethyl)propane-1,3-diol must first be converted to the free amine to enable its derivatization. This is a critical first step, as the protonated amine is not nucleophilic enough to participate in the subsequent reactions.
Protocol: Neutralization of 2-(Aminomethyl)propane-1,3-diol Hydrochloride
This protocol describes the liberation of the free amine from its hydrochloride salt.
Materials:
2-(Aminomethyl)propane-1,3-diol hydrochloride
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[6]
Deionized water
pH paper or a calibrated pH meter
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Procedure:
Dissolution: Dissolve a known quantity of 2-(aminomethyl)propane-1,3-diol hydrochloride in a minimal amount of deionized water in a round-bottom flask or beaker.
Neutralization: Slowly add a weak base, such as sodium carbonate or sodium bicarbonate, to the aqueous solution while stirring.[6] Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is in the range of 9-10, indicating the complete deprotonation of the amine.
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10g scale reaction). The choice of solvent may need to be optimized based on the solubility of the free amine.
Drying: Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, 2-(aminomethyl)propane-1,3-diol, typically as a viscous oil or a low-melting solid.
Self-Validation Checkpoint:
Confirm the absence of the hydrochloride salt by ensuring the final product is readily soluble in organic solvents and by the disappearance of the broad N-H stretch of the ammonium salt in the IR spectrum.
Synthesis of the Chiral Oxazolidinone Auxiliary
The formation of a cyclic carbamate, an oxazolidinone, from the free amino diol creates a rigid heterocyclic system that is crucial for inducing stereoselectivity in subsequent reactions.[7][8]
dot
Caption: Initial steps in the preparation of the chiral auxiliary.
Protocol: Synthesis of 4-(Hydroxymethyl)-1,3-oxazinan-2-one
Materials:
2-(Aminomethyl)propane-1,3-diol (free amine from Protocol 2.1)
Sodium methoxide or Potassium carbonate (as catalyst)[8]
Anhydrous toluene or another suitable high-boiling solvent
Reflux condenser and heating mantle
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(aminomethyl)propane-1,3-diol in anhydrous toluene.
Reagent Addition: Add diethyl carbonate (typically 1.5-2.0 equivalents) and a catalytic amount of a base like sodium methoxide or potassium carbonate.[8]
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure oxazolidinone auxiliary.
Self-Validation Checkpoint:
Characterize the product by ¹H and ¹³C NMR to confirm the formation of the oxazolidinone ring. The appearance of a carbonyl carbon signal around 160 ppm in the ¹³C NMR spectrum is indicative of success.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
With the chiral auxiliary in hand, it can be acylated and then used to direct the stereoselective alkylation of the α-carbon of the acyl group.
Protocol: N-Acylation of the Chiral Oxazolidinone
Materials:
Chiral oxazolidinone auxiliary from Protocol 2.2
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)[2]
Acyl chloride (e.g., propionyl chloride)
Dry ice/acetone bath
Saturated aqueous ammonium chloride solution
Procedure:
Deprotonation: Dissolve the chiral oxazolidinone in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as n-butyllithium or NaHMDS dropwise to deprotonate the nitrogen.[2]
Acylation: After stirring for 30 minutes at -78 °C, add the desired acyl chloride dropwise.
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-acyl oxazolidinone by silica gel chromatography.
Self-Validation Checkpoint:
Successful acylation can be confirmed by NMR and mass spectrometry. The ¹H NMR spectrum should show new signals corresponding to the acyl group.
Protocol: Diastereoselective Enolate Alkylation
This protocol describes the alkylation of the N-acylated auxiliary to create a new stereocenter.
dot
Caption: Workflow for the diastereoselective alkylation step.
Materials:
N-acyl oxazolidinone from Protocol 3.1
Anhydrous THF
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)[9]
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C. Add a strong, non-nucleophilic base like LDA or NaHMDS dropwise to form the enolate.[9]
Alkylation: After stirring for 30-60 minutes at -78 °C, add the alkylating agent dropwise.
Reaction: Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.
Workup and Purification: Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by silica gel chromatography to separate the diastereomers.
Self-Validation Checkpoint:
The diastereomeric ratio (d.r.) of the product should be determined by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC after cleavage of the auxiliary.[10][11]
Alkylating Agent
Expected Diastereomeric Ratio (d.r.)
Methyl Iodide
>90:10
Benzyl Bromide
>95:5
Allyl Bromide
>95:5
Isopropyl Iodide
>85:15
Note: These are representative values and may vary depending on the specific reaction conditions.
Cleavage of the Chiral Auxiliary and Product Analysis
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method determines the functionality of the final product.
Protocol: Reductive and Oxidative Cleavage
Reductive Cleavage to Chiral Alcohols:
Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).[12]
Procedure: Treat the alkylated product with the hydride reducing agent in an ethereal solvent like THF or diethyl ether at 0 °C to room temperature. This will cleave the auxiliary and reduce the carbonyl to a primary alcohol.
Oxidative Cleavage to Chiral Carboxylic Acids:
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2]
Procedure: Dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide. This will cleave the auxiliary to yield the carboxylic acid.
dot
Caption: Cleavage strategies to obtain the final chiral product.
Protocol: Chiral HPLC Analysis of the Product
To determine the enantiomeric excess (e.e.) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][13][14]
Materials:
Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[11][13]
HPLC-grade solvents (e.g., hexane, isopropanol)
The enantiomerically enriched product from Protocol 4.1
A racemic standard of the product for comparison
Procedure:
Method Development: Develop a suitable mobile phase for the chosen chiral column that provides good separation of the two enantiomers using the racemic standard. A typical mobile phase for a polysaccharide-based column would be a mixture of hexane and isopropanol.
Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
Quantification: Integrate the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
2-(Aminomethyl)propane-1,3-diol hydrochloride is a highly effective and economically viable scaffold for the synthesis of chiral building blocks. The protocols detailed in this guide provide a clear pathway for its conversion into a powerful chiral oxazolidinone auxiliary and its successful application in asymmetric alkylation reactions. By following these self-validating procedures, researchers can reliably produce enantiomerically enriched compounds, thereby accelerating their drug discovery and development programs.
References
Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 3111-3112. Available at: [Link]
Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(8), 1371–1374. Available at: [Link]
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology, 91(3), 819–830. Available at: [Link]
Evans, D. A. (2002). Chapter 1: Enolate Alkylations. In Comprehensive Asymmetric Catalysis I-III (pp. 1-110). Springer. Available at: [Link]
García-García, P., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8616-8628. Available at: [Link]
User "user29025" (2024, November 1). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Available at: [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
Felder, E., et al. (1985). Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom. US Patent 4,503,252.
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 13. Available at: [Link]
Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 28(21), 7352. Available at: [Link]
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]
Reddy, P. V. N., & Padmaja, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Asian Journal of Organic Chemistry, 7(12), 2496-2500. Available at: [Link]
Payne, A. D. T. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Abstracts of Papers of the American Chemical Society, 263. Available at: [Link]
Szymańska, E., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 62-70. Available at: [Link]
Seebach, D., et al. (1996). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. In Stereoselective Synthesis (pp. 1-38). Wiley-VCH. Available at: [Link]
Darabi, F. (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]
Anitha, A. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]
Bull, S. D., et al. (2001). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (22), 2891-2899. Available at: [Link]
Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. Available at: [Link]
Mondal, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 145(30), 16642–16655. Available at: [Link]
Golebiowski, A., & Klopfenstein, S. R. (1969). Reductive cleavage of oxazolidine compounds. US Patent 4,159,984.
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. Available at: [Link]
Vasanth, S., & Suresh, B. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(5), 1029-1031. Available at: [Link]
Neumaier, F., et al. (2014). Redox-Neutral α,β-Difunctionalization of Cyclic Amines. Beilstein Journal of Organic Chemistry, 10, 2414–2419. Available at: [Link]
Lee, S. Y. (1982). Neutralizing Amine-Cured Epoxy Surfaces. NASA Technical Reports Server. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Application Note: Strategic N-Protection of 2-(Aminomethyl)propane-1,3-diol HCl
This Application Note provides a rigorous technical guide for the N-protection of 2-(Aminomethyl)propane-1,3-diol hydrochloride (CAS: 1427379-01-8 / Free base: 52722-52-8).[1] This scaffold—distinct from the common TRIS...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the N-protection of 2-(Aminomethyl)propane-1,3-diol hydrochloride (CAS: 1427379-01-8 / Free base: 52722-52-8).[1]
This scaffold—distinct from the common TRIS buffer—features a central methine core tethering two primary hydroxyl groups and one primary aminomethyl group. The structural proximity of nucleophilic hydroxyls to the amine necessitates precise chemoselective control to avoid O-acylation side products.[1]
The protection of 2-(aminomethyl)propane-1,3-diol requires a "Thermodynamic vs. Kinetic" control strategy.[1] While the primary amine is kinetically more nucleophilic than the hydroxyls, the presence of two hydroxyl groups increases the statistical probability of O-acylation if highly reactive electrophiles (e.g., acid chlorides) are used without pH control. Furthermore, the HCl salt form demands careful neutralization to release the free amine without triggering polymerization or precipitation.
Note: 1.0 eq neutralizes the HCl salt; 1.0 eq neutralizes the proton released during substitution; 0.5 eq acts as a buffer.
Solvent: 1:1 Mixture of Water / 1,4-Dioxane (or THF)
Step-by-Step Methodology
Salt Neutralization & Dissolution:
In a round-bottom flask, dissolve the amine HCl salt (10 mmol) in water (20 mL).
Add
(25 mmol) slowly. Evolution of will occur. Stir until the solution is clear and gas evolution ceases.
Critical Control Point: Ensure the pH is roughly 8–9. If pH < 8, the amine remains protonated (unreactive). If pH > 11, hydrolysis of
competes.
Reagent Addition:
Dissolve
(11-12 mmol) in 1,4-Dioxane (20 mL).
Add the organic solution dropwise to the aqueous amine solution at Room Temperature (20–25°C).
Why Dioxane? It is miscible with water, creating a homogeneous phase that accelerates kinetics.
Reaction Monitoring:
Stir vigorously for 4–12 hours.
TLC Monitoring: Use Ninhydrin stain (visualizes free amine) and Phosphomolybdic Acid (PMA) stain (visualizes the Boc-protected product). The free amine spot (baseline) should disappear.
Workup (The "Salting Out" Technique):
Challenge: The product is a diol and highly polar; it may remain in the aqueous phase during standard extraction.
Step 4a: Concentrate the reaction mixture under reduced pressure to remove Dioxane (do not distill to dryness, just remove organics).
Step 4b: Acidify the remaining aqueous residue carefully with 1M
or citric acid to pH ~4. (Neutralizes excess bicarbonate).
Step 4c: Saturate the aqueous phase with solid NaCl (brine saturation). This "salts out" the organic product.
Step 4d: Extract with Ethyl Acetate (
mL).
Step 4e: Dry combined organics over
, filter, and concentrate.
Purification:
Usually obtained as a viscous oil or white solid.[1] If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).
Warning: Do NOT use Fmoc-Cl.[1] It is too reactive and will esterify the hydroxyl groups.
Base:
(2.5 equiv) or (2.0 equiv)
Solvent: Water / Acetone (1:1) or Water / Dioxane (1:1)
Step-by-Step Methodology
Preparation:
Dissolve the amine HCl salt in water. Add the base and stir for 10 minutes to ensure neutralization.
Addition:
Dissolve Fmoc-OSu in Acetone (or Dioxane).[1] Add this solution to the aqueous amine mixture.
A white precipitate (the Fmoc-protected product) often forms as the reaction proceeds.[1]
Reaction:
Stir at Room Temperature for 3–6 hours.
Note: If the precipitate becomes too thick, add more solvent to maintain stirring.
Workup:
Option A (Precipitation): If the product precipitates, dilute with water, filter the solid, and wash with water (to remove salts) and cold ether (to remove unreacted Fmoc-OSu).
Option B (Extraction): If soluble, evaporate Acetone, acidify aqueous layer to pH 3, and extract with Ethyl Acetate.
Purification:
Recrystallization from Ethanol/Hexane or Toluene is common for Fmoc derivatives.[1]
Visualization: Experimental Workflows
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Reaction pathway logic emphasizing reagent selection to maximize chemoselectivity (N- vs O-protection).
Figure 2: Workup Decision Tree
Caption: Optimization of workup procedures to recover the polar diol product from aqueous media.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Product remaining in aqueous phase.
Saturate aqueous layer with NaCl before extraction.[1] Use n-Butanol if EtOAc fails.[1]
Add more organic solvent (Dioxane/Acetone) to fully solubilize, or switch to vigorous stirring.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Standard reference for N-Boc and N-Fmoc conditions).
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron, 58(14), 2701-2724. Link
Han, G., & Tam, J. P. (1996). A simple preparation of N-Fmoc-amino acids.[1] International Journal of Peptide and Protein Research. (Describes the Fmoc-OSu/NaHCO3 method).
PubChem. (2024).[1] 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (TRIS HCl) and related aminodiol structures.[1] National Library of Medicine. Link
Sigma-Aldrich. (2024).[1] Protocol for Boc-protection of amines. Technical Bulletin. Link
Application Note & Protocol: A Modular Strategy for the Synthesis of Clausenamide Analogs Utilizing 2-(Aminomethyl)propane-1,3-diol Derivatives
Abstract (-)-Clausenamide, a natural product isolated from Clausena lansium, has emerged as a significant therapeutic candidate for neurodegenerative disorders, notably Alzheimer's disease.[1][2][3] Its neuroprotective e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(-)-Clausenamide, a natural product isolated from Clausena lansium, has emerged as a significant therapeutic candidate for neurodegenerative disorders, notably Alzheimer's disease.[1][2][3] Its neuroprotective effects are attributed to the inhibition of β-amyloid (Aβ) toxicity and the prevention of tau protein hyperphosphorylation.[2][4] However, the chemical synthesis of clausenamide is challenging due to its four stereocenters, making the development of novel, efficient, and modular synthetic routes a high-priority area in medicinal chemistry.[2] This guide details a novel and robust strategy for the synthesis of clausenamide analogs, employing derivatives of 2-(aminomethyl)propane-1,3-diol as a versatile and stereochemically-defined building block. This approach offers a convergent pathway to the core γ-lactam structure, providing researchers with a flexible platform to generate a library of analogs for structure-activity relationship (SAR) studies.
Introduction and Strategic Rationale
The therapeutic potential of (-)-clausenamide has driven numerous synthetic efforts.[3][5] Existing routes often involve multi-step linear sequences with overall yields that can be prohibitive for large-scale production and analog development.[5][6] The core challenge lies in the stereocontrolled construction of the substituted pyrrolidone (γ-lactam) ring.
This application note proposes a modular synthetic strategy that leverages 2-(aminomethyl)propane-1,3-diol as a key starting material. This commercially available or readily synthesized scaffold offers several advantages:
Inherent Functionality: It contains a primary amine for amide bond formation and two primary hydroxyl groups that can be used for further modification or serve as protected functionalities.
Stereochemical Control: Chiral versions of this building block can be employed to introduce stereochemical diversity into the final analogs.
Modularity: It serves as a versatile "cassette" that can be coupled with various functionalized carboxylic acids to rapidly generate a diverse library of potential drug candidates.
Our retrosynthetic analysis envisions disconnecting the target clausenamide analog at the critical amide bond, leading back to two key fragments: a suitably protected 2-(aminomethyl)propane-1,3-diol derivative and a functionalized epoxy-cinnamoyl moiety, a known precursor in established clausenamide syntheses.[5]
Caption: Retrosynthetic analysis of the proposed modular synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative clausenamide analog.
Protocol 1: Protection of 2-(Aminomethyl)propane-1,3-diol
Causality: The primary amine and diol functionalities must be protected to prevent unwanted side reactions during the subsequent amide coupling step. A tert-butyloxycarbonyl (Boc) group is chosen for the amine due to its stability and ease of removal under acidic conditions. An acetonide is an efficient protecting group for the 1,3-diol, forming a stable six-membered ring.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
2-(Aminomethyl)propane-1,3-diol
105.14
10.0
1.0
Di-tert-butyl dicarbonate (Boc₂O)
218.25
11.0
1.1
2,2-Dimethoxypropane
104.15
15.0
1.5
p-Toluenesulfonic acid (p-TsOH)
172.20
0.5
0.05
Dichloromethane (DCM)
-
50 mL
-
| Triethylamine (TEA) | 101.19 | 12.0 | 1.2 |
Procedure:
Suspend 2-(aminomethyl)propane-1,3-diol (1.05 g, 10.0 mmol) in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
Add triethylamine (1.67 mL, 12.0 mmol) to the suspension.
Slowly add a solution of Di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of DCM to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
To the same flask, add 2,2-dimethoxypropane (1.84 mL, 15.0 mmol) and a catalytic amount of p-TsOH (86 mg, 0.5 mmol).
Stir the mixture at room temperature for 12 hours.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
Extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the fully protected derivative.
Protocol 2: Amide Coupling to Form the Acyclic Precursor
Causality: This is the key fragment-assembly step. An activated carboxylic acid is required for efficient amide bond formation.[7] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent that minimizes the risk of racemization at the α-carbon of the epoxy acid.[8]
Dissolve (2R,3S)-3-phenyloxirane-2-carboxylic acid (821 mg, 5.0 mmol) in 15 mL of anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.
Add HATU (2.28 g, 6.0 mmol) and DIPEA (1.74 mL, 10.0 mmol) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of the protected diol (1.35 g, 5.5 mmol) in 10 mL of anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 16 hours. Monitor progress by LC-MS.
Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting amide precursor by flash column chromatography.
Protocol 3: Deprotection and Intramolecular Cyclization
Causality: A one-pot deprotection/cyclization sequence is employed for efficiency. Trifluoroacetic acid (TFA) cleaves both the Boc and acetonide groups. Subsequent addition of a mild base promotes the intramolecular cyclization, where the deprotected primary amine attacks the epoxide ring to form the desired five-membered γ-lactam ring.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
Amide Precursor from Protocol 2
391.48
2.0
1.0
Trifluoroacetic Acid (TFA)
114.02
-
-
Dichloromethane (DCM)
-
10 mL
-
Potassium Carbonate (K₂CO₃)
138.21
6.0
3.0
| Methanol (MeOH) | - | 20 mL | - |
Procedure:
Dissolve the amide precursor (783 mg, 2.0 mmol) in 10 mL of DCM.
Add 2 mL of TFA and stir at room temperature for 2 hours until the protecting groups are fully cleaved (monitored by LC-MS).
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of TFA.
Dissolve the crude deprotected intermediate in 20 mL of methanol.
Add potassium carbonate (829 mg, 6.0 mmol) and stir the mixture at room temperature for 24 hours.
Monitor the formation of the cyclized product by LC-MS.
Filter the reaction mixture to remove the base and concentrate the filtrate.
Purify the crude lactam product by column chromatography or preparative HPLC.
Protocol 4: Characterization of the Final Analog
Causality: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized analog. A combination of spectroscopic techniques provides a complete picture of the molecule.
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry by analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.
Chiral HPLC: To determine the enantiomeric or diastereomeric purity of the final product, which is critical for biologically active molecules like clausenamide.[3]
Workflow and Data Summary
The overall synthetic workflow is designed to be robust and scalable, allowing for the generation of multiple analogs by varying the carboxylic acid input in Protocol 2.
Caption: Overall experimental workflow for the synthesis.
Table 1: Representative Data for Amide Coupling (Protocol 2)
Amide Coupling Efficiency: If HATU-mediated coupling is sluggish, alternative reagents like T3P (n-propanephosphonic acid anhydride) can be effective, especially for sterically hindered substrates.[9] Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated ester intermediate.
Epimerization: While HATU minimizes racemization, it is crucial to keep reaction temperatures low and avoid excessively strong bases or prolonged reaction times. Chiral HPLC analysis of the final product is non-negotiable to validate stereochemical integrity.
Cyclization Step: The choice of base for the intramolecular cyclization is critical. A mild inorganic base like K₂CO₃ is recommended to avoid side reactions. If the reaction is slow, a slightly stronger but non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) can be trialed cautiously.
Purification: The diol-containing intermediates and final products can be quite polar. A reversed-phase C18 column may be more effective for HPLC purification than normal-phase silica gel chromatography.
Conclusion
The synthetic strategy presented herein provides a powerful and modular platform for the creation of novel clausenamide analogs. By utilizing 2-(aminomethyl)propane-1,3-diol derivatives as a core building block, this approach streamlines the synthesis, allowing drug development professionals to rapidly explore the chemical space around the clausenamide scaffold. This methodology facilitates the generation of diverse compound libraries, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of neuroprotective agents.
References
Li, G., et al. (2010). Synthesis of N-substituted Clausenamide analogues. PubMed. Retrieved from [Link]
ResearchGate. (2025). Recent advances in the study of (-)clausenamide: Chemistry, biological activities and mechanism of action. Retrieved from [Link]
Qin, Y., et al. (2014). Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action. PubMed. Retrieved from [Link]
Zhu, S., et al. (2021). Efficient synthesis of (-)-clausenamide. Semantic Scholar. Retrieved from [Link]
Huang, L., et al. (2014). Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action. PMC. Retrieved from [Link]
Google Patents. (n.d.). Optically active clausenamides, process of the preparation thereof, pharmaceutical composition containing the same and their medical use.
Google Patents. (2014). Method for preparing optically pure (−)-clausenamide compound.
ResearchGate. (n.d.). The Anti-dementia Drug Candidate, (-)-Clausenamide, Improves Memory Impairment through its Multi-target Effect. Retrieved from [Link]
ACS Publications. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
Google Patents. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed. Retrieved from [Link]
Fujita, T., et al. (1996). Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. PubMed. Retrieved from [Link]
Improving solubility of 2-(Aminomethyl)propane-1,3-diol HCl in organic solvents
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Problem: 2-(Aminomethyl)propane-1,3-diol hydrochloride (AMPD-HCl) presents a classic "brick dust" challenge in organic synthesis.[1] Its structure combines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Problem:
2-(Aminomethyl)propane-1,3-diol hydrochloride (AMPD-HCl) presents a classic "brick dust" challenge in organic synthesis.[1] Its structure combines a polar primary amine and two hydroxyl groups with an ionic chloride counter-ion. This creates a crystal lattice with extremely high cohesive energy due to:
Ionic Bonding: Strong electrostatic attraction between the ammonium cation (
Hydrogen Bonding: Extensive intermolecular networks formed by the 1,3-diol motif.
The Reality:
Direct dissolution of the HCl salt in non-polar or moderately polar solvents (DCM, Toluene, THF, EtOAc) is thermodynamically unfavorable.[2] The energy required to break the crystal lattice is not compensated by the weak solvation energy provided by these solvents.
The Solution Architecture:
To achieve solubility, you must disrupt one of the two stabilizing forces: the ionic charge (via free-basing) or the hydrogen bond network (via derivatization), or utilize high-dielectric solvents .
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on reaction tolerance.
Solubility Profile Data
The following table summarizes the qualitative solubility of AMPD-HCl vs. its Free Base form.
This method avoids introducing inorganic salts (like NaCl) that might contaminate your organic phase.[1]
Resin Prep: swelling 5 g of Amberlyst A-21 (weakly basic resin) or Dowex 1X8 (strongly basic, OH- form) in Methanol for 15 mins.
Loading: Dissolve 1 g of AMPD-HCl in the minimum volume of Methanol (approx. 5-10 mL).
Elution: Pass the solution through the resin bed slowly.
Rinse: Flush with 2-3 column volumes of Methanol.
Isolation: Concentrate the filtrate in vacuo.
Result: You will obtain the free amine as a viscous, colorless oil or low-melting solid.[1]
Storage: Store under Argon immediately (hygroscopic/CO2 sensitive).
Protocol: Biphasic Neutralization (Fast)
Use this if you need to extract directly into DCM.
Dissolve AMPD-HCl in minimal saturated NaHCO3 (or 1M NaOH if stability permits).
Add an equal volume of n-Butanol or IPA/DCM (1:3 mixture) . Note: Pure DCM often fails to extract polar amino-diols efficiently.[1]
Vigorously shake and separate layers. Repeat extraction 5x.
Dry organic layer over
and concentrate.
Method B: Solvent Bridging (Co-Solvent Strategy)
If you cannot perform a free-base isolation, use a "Bridge Solvent" to introduce the salt into your reaction media.[1]
The "Methanol Dilution" Technique
Methanol is unique: it dissolves the HCl salt but is miscible with DCM/THF.
Dissolution: Dissolve AMPD-HCl in the absolute minimum volume of dry Methanol (e.g., 100 mg in 0.5 mL).
Integration: Add this concentrated solution dropwise into your main solvent (e.g., DCM) while stirring rapidly.
Observation: A fine suspension may form, but the reactive surface area is vastly improved compared to adding solid crystals.
Reaction: Proceed with coupling reagents (EDC/HATU). The methanol may consume some electrophiles (anhydrides/acid chlorides), so this is best for amide couplings using carbodiimides.
Method C: Chemical Masking (Acetonide Protection)[9]
If the 1,3-diol functionality is interfering with solubility or side reactions, mask it as an acetonide. This transforms the polar diol into a lipophilic dioxane ring.
Workflow
Figure 2: Conversion of the polar 1,3-diol to a lipophilic acetonide derivative.
Add 2,2-Dimethoxypropane (DMP) (5 equiv) and p-Toluenesulfonic acid (0.05 equiv).
Stir at room temperature (or mild heat) for 4-12 hours.
Neutralize with
and concentrate.
Result: The resulting acetonide is highly soluble in DCM, THF, and EtOAc.[2]
Troubleshooting & FAQ
Q: I tried free-basing with NaOH and extracting into DCM, but I got zero yield. Where is my compound?A: AMPD is a small, highly polar molecule.[2] It likely stayed in the aqueous phase.
Fix: Use n-Butanol or a CHCl3/Isopropanol (3:1) mixture for extraction.[1] Pure DCM is too non-polar to pull this molecule out of water. Alternatively, use the Ion-Exchange resin method (Method A) which avoids liquid-liquid extraction entirely.[1]
Q: The free base turned into a gum and absorbed water. Is it ruined?A: No, this is normal. Amino-diols are hygroscopic.[1][3][4][5][6]
Fix: Azeotrope the water with Toluene or Acetonitrile on a rotavap. Store the resulting oil under inert gas (Nitrogen/Argon).
Q: Can I use DMF as a solvent for my reaction?A: Yes, DMF or DMSO will dissolve the HCl salt readily.
Caveat: Removing DMF/DMSO requires aqueous workup (which returns you to the extraction problem) or high-vacuum distillation.[1] If your product is non-polar, you can dilute the DMF reaction mixture with water and extract the product into EtOAc.
Q: Will the HCl salt kill my Grignard or Organolithium reagent?A:Yes. The acidic proton on the ammonium (
) and the hydroxyl protons (R-OH) will instantly quench organometallics.[1] You must protect the alcohols (Method C) and use the free amine form.
References
Solubility of Amino Acids and Derivatives
Greenstein, J. P., & Winitz, M. (1961).[2] Chemistry of the Amino Acids. (Fundamental principles of amino-alcohol solubility and zwitterionic behavior).
Acetonide Protection Strategies
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. (Protocols for 1,3-diol protection using 2,2-dimethoxypropane).[1]
Comparative Guide: 1H NMR Analysis of 2-(Aminomethyl)propane-1,3-diol Hydrochloride
This guide provides an in-depth spectroscopic analysis of 2-(Aminomethyl)propane-1,3-diol hydrochloride , a structural isomer of the common buffer component AMPD and a homolog of Serinol. This document is structured to a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic analysis of 2-(Aminomethyl)propane-1,3-diol hydrochloride , a structural isomer of the common buffer component AMPD and a homolog of Serinol.
This document is structured to assist analytical chemists and synthetic researchers in distinguishing this specific linker/intermediate from its structural analogs (Tris, AMPD, Serinol) using 1H NMR.
) is a trifunctional building block often utilized in the synthesis of dendrimers, surfactants, and PROTAC linkers.
Unlike its famous analogs Tris (2-amino-2-(hydroxymethyl)propane-1,3-diol) or AMPD (2-amino-2-methyl-1,3-propanediol), which possess high symmetry resulting in simplified singlet-dominated NMR spectra, 2-(Aminomethyl)propane-1,3-diol possesses a central methine proton (
) that breaks the quaternary symmetry. This results in a spectrum defined by vicinal coupling () , creating distinct multiplets that are diagnostic for purity and structural identity.
Key Analytical Distinction:
Tris/AMPD: Dominated by Singlets (isolated methylene groups).
2-(Aminomethyl)propane-1,3-diol: Dominated by Doublets and Multiplets (spin-spin coupling between the central methine and pendant groups).
Structural Context & Alternatives
To accurately interpret the spectrum, one must first understand the proton environments relative to common alternatives.
Feature
Subject: 2-(Aminomethyl)propane-1,3-diol HCl
Alternative A: Tris-HCl
Alternative B: AMPD
Structure
Symmetry
(Plane of symmetry)
(High symmetry)
Core Carbon
Tertiary (Methine )
Quaternary (No )
Quaternary (No )
Key Signal
Multiplet (Methine)
Singlet (Methylene)
Singlet (Methylene + Methyl)
Coupling
Yes ()
None
None
Experimental Protocol: 1H NMR Acquisition
This protocol ensures reproducibility and minimizes solvent-peak interference, which is critical for analyzing the hydroxymethyl region.
Reagents & Equipment
Solvent: Deuterium Oxide (
, 99.9% D) is preferred for the hydrochloride salt to eliminate exchangeable proton signals (), simplifying the aliphatic region.
Note: Use DMSO-
if observation of labile protons () is required for confirmation of salt formation.
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.01% w/v. Avoid TMS in
due to insolubility.
pH Adjustment: None recommended for initial ID. Neutralizing with NaOD will shift the
-protons upfield, altering the fingerprint.
Step-by-Step Workflow
Sample Prep: Dissolve 10–15 mg of the hydrochloride salt in 600 µL of
.
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (salt should be highly soluble).
Acquisition Parameters:
Pulse Angle:
or .
Relaxation Delay (
): seconds (Crucial for accurate integration of hydroxymethyl protons which may have different times).
Scans: 16–64 (Sufficient for >10 mg sample).
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting in the multiplets.
Spectral Analysis & Peak Assignment
Solvent:
(Exchangeable protons not observed).
Reference: TSP ( 0.00 ppm).
Predicted Chemical Shifts & Multiplicity
The molecule has three distinct non-exchangeable proton environments due to the plane of symmetry making the two hydroxymethyl groups equivalent.
The central "hub." Couples to both the and groups.
B
2H
Aminomethyl ()
3.0 – 3.2
Doublet (d)
Hz
Deshielded by the cationic ammonium group (). Appears as a doublet due to coupling with A .
C
4H
Hydroxymethyl ()
3.6 – 3.8
Doublet (d)
Hz
The two arms are chemically equivalent. Appears as a doublet due to coupling with A .
D
-
HDO (Residual)
4.79
Singlet
-
Solvent residual peak.
Detailed Interpretation Logic
The Methine Diagnostic (Peak A): Unlike Tris or AMPD, this molecule has a proton at the branching point. This proton is split by 6 neighbors (2 from
and 4 from the two groups). Expect a complex multiplet (theoretically a septet or quintet depending on -value overlap) in the upfield aliphatic region (~2.1 ppm).
The Ammonium Effect (Peak B): The
attached to the nitrogen will be significantly downfield compared to the free base. In the HCl salt, this usually resonates near 3.1 ppm. It appears as a doublet because it only sees the single central methine proton.
The Diol Symmetry (Peak C): The four protons of the hydroxymethyl groups are equivalent. They appear as a strong doublet near 3.7 ppm.
Contrast with Tris: In Tris, this signal is a Singlet because there is no neighbor to split it. This is the primary differentiator.
Comparative Performance & Decision Tree
Use the following logic to confirm the identity of your aminodiol sample.
Diagnostic Decision Tree (DOT Visualization)
Caption: Logical workflow for distinguishing 2-(Aminomethyl)propane-1,3-diol from common structural analogs using 1H NMR splitting patterns.
Troubleshooting & Impurities
When analyzing the hydrochloride salt, common issues include:
pH Sensitivity: If the sample was neutralized (free base), the
peak (Peak B) will shift upfield (toward ~2.6 ppm) and broaden. Ensure the sample is consistently acidic (HCl salt) for reproducible shifts.
Water Suppression Artifacts: If using a presaturation pulse sequence to suppress the HDO peak (4.79 ppm), ensure the bandwidth does not attenuate the hydroxymethyl signal at ~3.7 ppm.
Salt Contamination: The presence of excess inorganic salts (NaCl) will not appear in 1H NMR but can affect the shimming and peak width. If peaks are broad, check ionic strength or filter the sample.
References
National Institute of Standards and Technology (NIST). 2-Amino-2-methyl-1,3-propanediol (AMPD) Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]
Environmental Protection Agency (EPA). High Production Volume (HPV) Challenge Program: Test Plan for Tris(hydroxymethyl)aminomethane (77-86-1) and Analogs.[Link]
A Comparative Guide to HPLC Method Development for the Detection of 2-(Aminomethyl)propane-1,3-diol and its Impurities
Introduction: The Analytical Challenge of a Small, Polar Molecule In pharmaceutical development, the rigorous control of impurities is a mandate for ensuring the safety and efficacy of active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of a Small, Polar Molecule
In pharmaceutical development, the rigorous control of impurities is a mandate for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] 2-(Aminomethyl)propane-1,3-diol is a small, highly polar molecule that serves as a key building block in the synthesis of various pharmaceutical compounds.[3] Its structure, characterized by a primary amine and two hydroxyl groups, presents a significant analytical challenge for impurity profiling. The molecule's high polarity makes it difficult to retain on conventional reversed-phase (RP-HPLC) columns, and its lack of a significant UV-absorbing chromophore precludes direct, sensitive detection using standard UV detectors.[4][5]
This guide provides an in-depth comparison of strategic approaches for developing robust and sensitive HPLC methods for 2-(Aminomethyl)propane-1,3-diol and its potential process-related or degradation impurities. We will explore two primary pathways: pre-column derivatization followed by traditional RP-HPLC, and direct analysis using advanced chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). Each strategy will be evaluated based on its underlying mechanism, practical application, and performance, supported by experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.
Strategic Overview: To Derivatize or Not to Derivatize?
The fundamental choice in analyzing a molecule like 2-(Aminomethyl)propane-1,3-diol is whether to chemically modify it before analysis. This decision dictates the entire analytical workflow, from sample preparation to the selection of the HPLC column and detector.
Caption: Decision workflow for analyzing 2-(Aminomethyl)propane-1,3-diol.
Strategy 1: Pre-Column Derivatization for RP-HPLC Analysis
The most established strategy is to chemically attach a tag to the primary amine of the analyte. This serves a dual purpose: it introduces a chromophore or fluorophore for sensitive detection and simultaneously increases the molecule's hydrophobicity, enhancing its retention on standard C18 columns.[6] We will compare two of the most common derivatizing agents: o-Phthalaldehyde (OPA) and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
A. o-Phthalaldehyde (OPA): The Rapid Fluorogenic Agent
OPA reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) under basic conditions to form intensely fluorescent isoindole derivatives.[7][8] This reaction is extremely fast, often completing in under a minute.[9]
Caption: OPA derivatization reaction with a primary amine.
Causality Behind Experimental Choices:
The choice of OPA is driven by the need for high sensitivity and rapid sample throughput. The resulting fluorophore allows for detection at picogram levels, far exceeding what is possible with UV for the underivatized molecule.[9] However, a significant drawback is the instability of the resulting isoindole derivative, which requires immediate analysis after preparation.[8] The reaction is also specific to primary amines, meaning secondary amine impurities would not be detected.
Experimental Protocol: OPA Derivatization
Prepare Borate Buffer (0.4 M, pH 10.0): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.0 with a 45% w/w sodium hydroxide solution.
Prepare OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of the 0.4 M borate buffer. Finally, add 100 µL of 3-mercaptopropionic acid and mix. This reagent should be prepared fresh daily.
Derivatization Procedure: In an autosampler vial, mix 100 µL of the sample (or standard) solution with 100 µL of the OPA reagent.
Reaction: Vortex the mixture for 60 seconds at room temperature.
Injection: Immediately inject a defined volume (e.g., 10 µL) onto the HPLC system.
B. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): The Stable Chromophoric Agent
FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to form stable, highly UV-absorbent, and fluorescent derivatives.[10][11][12][13]
Caption: FMOC-Cl derivatization reaction with an amine.
Causality Behind Experimental Choices:
FMOC-Cl is selected when derivative stability is paramount, allowing for batch processing of samples without degradation before analysis.[14] Its ability to react with both primary and secondary amines provides a more comprehensive impurity profile. The trade-off is a slightly longer reaction time compared to OPA and the need to quench the reaction or manage the excess reagent, which can interfere with chromatography.
Experimental Protocol: FMOC-Cl Derivatization
Prepare Borate Buffer (0.1 M, pH 10.0): Dissolve 0.62 g of boric acid in 100 mL of deionized water, adjusting the pH to 10.0 with sodium hydroxide.
Prepare FMOC-Cl Solution (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetone-free acetonitrile. This solution should be stored protected from light.
Derivatization Procedure: In an autosampler vial, mix 50 µL of sample, 100 µL of 0.1 M borate buffer (pH 10.0), and 150 µL of the 5 mM FMOC-Cl solution.
Reaction: Vortex and allow the reaction to proceed for 15-20 minutes at room temperature.
Quenching (Optional but Recommended): Add 50 µL of a primary amine solution (e.g., 100 mM glycine) to react with excess FMOC-Cl. Allow to react for 5 minutes.
Injection: Inject a defined volume (e.g., 20 µL) onto the HPLC system.
Table 1: Comparison of OPA and FMOC-Cl Derivatization Agents.
Representative HPLC Method for Derivatized Analytes
Parameter
Method for OPA/FMOC Derivatives
Column
C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
20 mM Sodium Phosphate, pH 7.0
Mobile Phase B
Acetonitrile
Gradient
30% to 80% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Injection Volume
10 µL
Detection
Fluorescence (as per derivative) or UV at 265 nm (for FMOC)
Table 2: Typical RP-HPLC conditions for derivatized aminodiols.
Strategy 2: Direct Analysis with Advanced Chromatographic Modes
Direct analysis avoids the time and potential variability of derivatization. This approach relies on chromatographic modes specifically designed to retain highly polar compounds.[5] This is often coupled with universal detection techniques like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), as UV detection is not viable.
A. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds.[15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[17] A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[5]
Caption: Principle of analyte retention in HILIC mode.
Causality Behind Experimental Choices:
HILIC is chosen to directly retain the polar aminodiol and its impurities without chemical modification. This simplifies sample preparation and is highly compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization.[15] Method development can be more complex than RP-HPLC, as retention is sensitive to buffer type, pH, and water content.[17]
Experimental Protocol: HILIC Method
Sample Preparation: Dissolve the sample in a solution that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
Column Selection: A zwitterionic or amide-based HILIC column is often a good starting point for amine-containing polar compounds.
HPLC Conditions:
Column: HILIC (e.g., ZIC-HILIC), 150 x 2.1 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B: Acetonitrile
Gradient: Start at 95% B, hold for 2 min, decrease to 50% B over 15 min.
Flow Rate: 0.3 mL/min
Column Temp.: 40 °C
Detection: MS or CAD
B. Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that incorporate multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[18][19] For a basic compound like 2-(Aminomethyl)propane-1,3-diol, a column combining C18 chains with cation-exchange groups (e.g., carboxylate or sulfonate) is ideal.[20] This provides dual retention: hydrophobic interaction with the C18 ligands and electrostatic interaction with the ion-exchange sites.[21]
Causality Behind Experimental Choices:
MMC offers a powerful and tunable method for retaining compounds that are challenging for either RP or ion-exchange alone. By adjusting mobile phase pH and ionic strength, the chromatographer can finely control the retention of both the parent amine and its impurities, which may have different polarities and pKa values. This provides an orthogonal selectivity compared to HILIC or RP-HPLC.[20]
Experimental Protocol: Mixed-Mode Method
Sample Preparation: Dissolve the sample in the initial mobile phase.
Column Selection: Choose a mixed-mode column with both reversed-phase and cation-exchange functionalities.
HPLC Conditions:
Column: Mixed-Mode RP/Cation-Exchange, 150 x 4.6 mm, 5 µm
Sensitive to sample solvent; potential for long equilibration times
Method development can be less intuitive
Table 3: Comparison of HILIC and Mixed-Mode Chromatography for direct analysis.
Final Recommendations and Conclusion
The optimal HPLC method for analyzing 2-(Aminomethyl)propane-1,3-diol impurities depends on the specific analytical goals and available instrumentation.
For High-Sensitivity Quantification with Standard HPLC-FLD: Pre-column derivatization with OPA is the fastest method, ideal for QC environments where the primary amine is the main target and samples can be analyzed immediately. For broader impurity profiling (including secondary amines) or when sample stability is a concern, FMOC-Cl is the superior choice.
For Comprehensive Profiling with LC-MS:HILIC is an excellent first choice for direct analysis, providing strong retention for the highly polar parent compound and its analogs. Its compatibility with mass spectrometry makes it ideal for identification and structural elucidation of unknown impurities.
For Challenging Separations:Mixed-Mode Chromatography should be employed when HILIC or derivatization methods fail to resolve critical impurity pairs. The dual retention mechanism provides a unique and powerful tool for manipulating selectivity to achieve baseline separation.
By understanding the fundamental principles, advantages, and limitations of each approach, researchers can confidently develop and validate a method that ensures the purity, safety, and quality of their pharmaceutical products.
References
Research Square. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
SLS Ireland. (n.d.). Fmoc chloride, for HPLC derivatization, >=99.0% (HPLC). Retrieved from [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
ResearchGate. (n.d.). Mixed-Mode Chromatography. Retrieved from [Link]
LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
Taylor & Francis Online. (2006, December 06). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 2(7). Retrieved from [Link]
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]
ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Retrieved from [Link]
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
ResearchGate. (n.d.). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. Retrieved from [Link]
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. (n.d.). Retrieved from [Link]
MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved from [Link]
Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023, June 19). Retrieved from [Link]
Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]
A Senior Application Scientist's Guide to Distinguishing 2-(Aminomethyl)propane-1,3-diol, Serinol, and Isoserinol
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric and structurally similar small molecules is paramount. This guide provides an in-depth technical compar...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric and structurally similar small molecules is paramount. This guide provides an in-depth technical comparison of 2-(Aminomethyl)propane-1,3-diol, serinol, and isoserinol, offering experimental methodologies and supporting data to facilitate their unambiguous differentiation.
Structural Comparison: The Foundation of Differentiation
At first glance, 2-(aminomethyl)propane-1,3-diol, serinol (2-amino-1,3-propanediol), and isoserinol (3-amino-1,2-propanediol) are all small aminodiols. However, their distinct structural arrangements give rise to unique physicochemical properties and, consequently, different analytical signatures. 2-(Aminomethyl)propane-1,3-diol is a C4 compound, while serinol and isoserinol are C3 structural isomers, meaning they share the same molecular formula (C3H9NO2) but differ in the connectivity of their atoms.[1][2]
Caption: Logical relationship of the three aminodiols.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for elucidating the nuanced structural differences between these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for distinguishing isomers.[4] The number of unique carbon and proton signals, their chemical shifts, and the splitting patterns (multiplicity) in their respective spectra are direct consequences of the molecular symmetry and connectivity.
Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)
Compound
Predicted ¹H NMR Signals
Predicted ¹³C NMR Signals
2-(Aminomethyl)propane-1,3-diol
Three unique proton environments are expected.
Two unique carbon environments are expected.
Serinol
Due to symmetry, only two unique proton environments are expected: one for the two equivalent -CH₂OH groups and one for the -CH(NH₂)- group.
Two unique carbon environments are expected: one for the two equivalent -CH₂OH carbons and one for the -CH(NH₂)- carbon.[2]
Isoserinol
Four unique proton environments are expected, leading to a more complex spectrum than serinol.
Three unique carbon environments are expected, as each carbon is in a distinct chemical environment.[1]
Diagram 2: NMR Analysis Workflow
Caption: General workflow for NMR analysis.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the aminodiol in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.
Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and multiplicity to assign the signals to the respective protons and carbons in each molecule.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is a fundamental technique for determining molecular weight and obtaining structural information through fragmentation patterns.[5]
2-(Aminomethyl)propane-1,3-diol, with a molecular weight of 103.17 g/mol , is easily distinguished from serinol and isoserinol, which both have a molecular weight of 91.11 g/mol .[1][2][3] The primary challenge lies in differentiating the two C3 isomers. Their fragmentation patterns upon ionization will differ due to the different locations of the amino and hydroxyl groups.
Expected Fragmentation Patterns
Serinol: Alpha-cleavage adjacent to the amino group is a likely fragmentation pathway, leading to the loss of a CH₂OH radical and formation of a stable iminium ion.
Isoserinol: Alpha-cleavage can occur on either side of the C2 carbon, leading to different fragment ions than those produced by serinol. The loss of water is also a probable fragmentation pathway for both isomers.[6]
2-(Aminomethyl)propane-1,3-diol: Will exhibit a distinct fragmentation pattern corresponding to its C4 backbone.
Key Fragment Ions (m/z)
Compound
Molecular Ion (M+)
Key Fragment Ions
2-(Aminomethyl)propane-1,3-diol
103
Fragments corresponding to the loss of H₂O, NH₃, and cleavage of the C-C backbone.[7]
Serinol
91
Loss of CH₂OH (m/z 60), loss of H₂O (m/z 73).
Isoserinol
91
Fragments resulting from cleavage at different positions along the carbon chain.[8]
Diagram 3: GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
Due to the polar nature of these aminodiols, derivatization is often necessary to increase their volatility for gas chromatography.
Derivatization: React the sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar -OH and -NH₂ groups into less polar trimethylsilyl (TMS) ethers and amines.
GC Separation: Inject the derivatized sample onto a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 250°C) to elute the compounds.
MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
Data Analysis: Analyze the resulting chromatogram for the retention times of the derivatized compounds and their corresponding mass spectra to identify the molecular ions and characteristic fragment ions.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating mixtures of similar compounds. The choice of method depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC)
For these polar, non-volatile compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable HPLC mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes.
Experimental Protocol: HILIC-HPLC
Column: Use a HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).
Mobile Phase: A gradient elution is often most effective. Start with a high percentage of acetonitrile (e.g., 90-95%) in water with a suitable buffer (e.g., 10 mM ammonium formate, pH 3.0) and gradually increase the percentage of the aqueous buffer.
Detection: As these compounds lack a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is required.
Analysis: The different polarities of the three compounds will result in different retention times, allowing for their separation and quantification.
Ion-Exchange Chromatography
Given the presence of the amino group, which will be protonated at acidic to neutral pH, ion-exchange chromatography is another effective separation strategy, particularly for purifying isoserinol from serinol as an impurity.[9]
Diagram 4: Chromatographic Separation Workflow
Caption: General workflow for chromatographic separation.
Conclusion
The differentiation of 2-(aminomethyl)propane-1,3-diol, serinol, and isoserinol requires a multi-faceted analytical approach. While their structural similarities, particularly between the C3 isomers, present a challenge, a combination of NMR spectroscopy, mass spectrometry, and chromatography provides the necessary tools for their unambiguous identification and quantification. The key to successful differentiation lies in leveraging the subtle yet significant differences in their molecular structures, which manifest as distinct spectroscopic and chromatographic behaviors.
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A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)propane-1,3-diol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foundational Safety Principles: Understanding the Hazard Profile Before initiating any disposal protocol, it is paramount to recognize the inherent hazards...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foundational Safety Principles: Understanding the Hazard Profile
Before initiating any disposal protocol, it is paramount to recognize the inherent hazards associated with 2-(Aminomethyl)propane-1,3-diol hydrochloride. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be predicated on a conservative approach to personal and environmental protection.
Use in a well-ventilated area or with respiratory protection.[1][2]
This foundational understanding of the potential risks informs every subsequent step in the disposal process, from the selection of personal protective equipment to the final disposition of the waste material.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(Aminomethyl)propane-1,3-diol hydrochloride is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Given the irritant nature of the compound, the following PPE is mandatory when handling 2-(Aminomethyl)propane-1,3-diol hydrochloride for disposal:
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[5]
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[4] Contaminated gloves should be disposed of properly after use.[3]
Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator is recommended.[1][3]
Proper segregation of chemical waste is a cornerstone of laboratory safety.[6][7] 2-(Aminomethyl)propane-1,3-diol hydrochloride waste should be collected in a dedicated, properly labeled hazardous waste container.[8][9]
Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[9] The container must be in good condition, with a secure, leak-proof closure.[6][8]
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(Aminomethyl)propane-1,3-diol hydrochloride."[8] Do not use abbreviations or chemical formulas.[8]
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, as this can lead to hazardous reactions.[4]
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels. The contaminated absorbent material must then be collected and placed in the designated hazardous waste container.[10]
Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[8][10]
Decontamination: After a spill cleanup, thoroughly decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[10]
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
Storage Conditions: Keep the waste container tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][4][7]
Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA as defined by the Environmental Protection Agency (EPA) and your local regulations.[9] Once a container is full, it must be moved to a central storage area within a specified timeframe, typically 72 hours.[8]
Under no circumstances should 2-(Aminomethyl)propane-1,3-diol hydrochloride be disposed of down the drain or in the regular trash.[10]
Engage a Licensed Professional: The final disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[1] Your institution's EH&S department will coordinate the pickup and disposal of the waste in accordance with all federal, state, and local regulations.[8][9][10]
Waste Manifesting: Ensure that all waste is properly documented on a hazardous waste manifest, which tracks the waste from its point of generation to its final treatment and disposal facility.
Visualizing the Disposal Pathway: A Decision-Making Framework
The following diagram illustrates the key decision points and procedural flow for the safe disposal of 2-(Aminomethyl)propane-1,3-diol hydrochloride.
Caption: Disposal workflow for 2-(Aminomethyl)propane-1,3-diol hydrochloride.
Regulatory Context: Understanding the "Why"
The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 2-(Aminomethyl)propane-1,3-diol hydrochloride is not explicitly listed as a "P" or "U" hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[9] Laboratory-generated chemical waste is generally treated as hazardous unless proven otherwise.[10]
Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice that ensures the well-being of researchers and the protection of our shared environment.
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Material Safety Data Sheet for 2-Amino-2-Methyl-1,3-Propanediol AR. Pallav Chemicals. [Link]
Essential Protective Measures for Handling 2-(Aminomethyl)propane-1,3-diol Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical inf...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for the handling of 2-(Aminomethyl)propane-1,3-diol hydrochloride. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles to ensure your well-being and the integrity of your research.
Hazard Assessment and Engineering Controls
Before handling 2-(Aminomethyl)propane-1,3-diol hydrochloride, a thorough risk assessment is crucial.[2] The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation from dust or aerosols.[1][3]
Engineering Controls are the first line of defense:
Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is strongly recommended to minimize inhalation of any dust or aerosols.[5]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[4][6]
Summary of Potential Hazards and Protective Measures
The appropriate selection and use of PPE is critical to prevent exposure.[2][8][10] The following PPE is mandatory when handling 2-(Aminomethyl)propane-1,3-diol hydrochloride:
Eye and Face Protection: Chemical safety goggles are required at all times.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.[11]
Skin Protection:
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[5][12]
Lab Coat: A long-sleeved laboratory coat must be worn to protect your skin and clothing.[9]
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.[2][13]
The following DOT graph illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 2-(Aminomethyl)propane-1,3-diol hydrochloride.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14][15] Seek immediate medical attention.[5][6]
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[4][16] Seek medical attention if irritation persists.[6]
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[5][6]
Handling: Wash thoroughly after handling.[4] Avoid contact with eyes, skin, and clothing.[4] Avoid creating dust.[5][7]
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][19]
Disposal Plan
All waste containing 2-(Aminomethyl)propane-1,3-diol hydrochloride should be treated as chemical waste.
Waste Collection: Collect waste in a clearly labeled, sealed container.
Waste Segregation: Store amine hydrochloride waste separately from incompatible materials, especially bases.[20]
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[20][21] Do not dispose of down the drain unless it has been neutralized and you have confirmed it is permissible by your institution's environmental health and safety office.[22]
References
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